molecular formula C16H23N3O B2449716 N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide CAS No. 2411314-66-2

N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide

Cat. No.: B2449716
CAS No.: 2411314-66-2
M. Wt: 273.38
InChI Key: FHOGIOPSSJYKJF-UHFFFAOYSA-N
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Description

N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a phenyl group, and an amide linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine
  • 5-Methyl-N2-[4-(4-methylpiperazin-1-yl)phenyl]-pyrimidine-2,4-diamine

Uniqueness

N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a piperazine ring and a prop-2-enamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-3-16(20)17-9-8-14-4-6-15(7-5-14)19-12-10-18(2)11-13-19/h3-7H,1,8-13H2,2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGIOPSSJYKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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